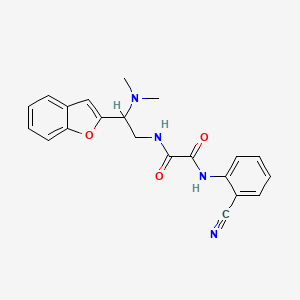
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that features a benzofuran moiety, a dimethylamino group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the intermediate compound.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride and the cyanophenyl group to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide can undergo various types of chemical reactions:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The cyanophenyl group can be reduced to an amine under hydrogenation conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, it could be explored for its potential as a pharmaceutical agent, possibly as an inhibitor or modulator of specific biological pathways.
Industry
In materials science, this compound might be used in the development of new materials with unique properties, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism by which N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The benzofuran moiety could be involved in π-π stacking interactions, while the dimethylamino group might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)-N2-(2-cyanophenyl)oxalamide
- N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(4-cyanophenyl)oxalamide
Uniqueness
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of the benzofuran and cyanophenyl groups provides a distinct structural framework that can be exploited in various applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-25(2)17(19-11-14-7-4-6-10-18(14)28-19)13-23-20(26)21(27)24-16-9-5-3-8-15(16)12-22/h3-11,17H,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDONTUTGBJCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














